molecular formula C16H28N2O B14713849 N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide CAS No. 21296-53-7

N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide

Cat. No.: B14713849
CAS No.: 21296-53-7
M. Wt: 264.41 g/mol
InChI Key: VHQDWLMCJCKCPB-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide: is a synthetic organic compound with a complex molecular structureThe compound’s molecular formula is C14H25NO, and it has a molecular weight of 223.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide involves multiple steps, including the preparation of intermediate compounds. The key steps typically include:

    Preparation of 3-methyl-2-norbornylmethylamine: This intermediate is synthesized through a series of reactions starting from norbornene derivatives.

    Formation of N-Methyl-N-(3-methyl-2-norbornylmethyl)amine: The intermediate amine is then methylated using methyl iodide or a similar methylating agent.

    Coupling with 1-piperidinecarboxylic acid: The final step involves coupling the methylated amine with 1-piperidinecarboxylic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide can be compared with other similar compounds, such as:

    N-Methyl-N-(2-norbornylmethyl)-1-piperidinecarboxamide: This compound has a similar structure but differs in the position of the methyl group on the norbornyl ring.

    N-Methyl-N-(3-methyl-2-norbornylmethyl)butyramide: This compound has a butyramide group instead of a piperidinecarboxamide group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

21296-53-7

Molecular Formula

C16H28N2O

Molecular Weight

264.41 g/mol

IUPAC Name

N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C16H28N2O/c1-12-13-5-6-14(9-13)15(12)10-17-16(19)11-18-7-3-2-4-8-18/h12-15H,2-11H2,1H3,(H,17,19)

InChI Key

VHQDWLMCJCKCPB-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)C1CNC(=O)CN3CCCCC3

Origin of Product

United States

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